(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
Description
Structural Components:
- Benzofuran Core : A 2,3-dihydro-1-benzofuran-3-one system, comprising a fused benzene ring and a partially saturated furan ring with a ketone at position 3.
- 3-Methylbenzylidene Substituent : A Z-configured double bond linking the benzofuran’s position 2 to a 3-methyl-substituted benzene ring.
- 4-Fluorobenzenesulfonate Ester : A sulfonate group at position 6, esterified with a 4-fluorophenyl moiety.
The Z-configuration arises from the spatial arrangement of the 3-methylbenzylidene group relative to the benzofuran’s ketone oxygen, as dictated by Cahn-Ingold-Prelog priority rules.
Stereochemical Analysis of Z-Configuration
The Z-configuration at the benzylidene double bond is critical for the compound’s structural integrity and potential reactivity. Key stereochemical features include:
- Double Bond Geometry : The higher-priority 3-methylphenyl group and benzofuran oxygen occupy cis positions, as confirmed by nuclear Overhauser effect (NOE) spectroscopy in analogous compounds.
- Conformational Stability : Density functional theory (DFT) calculations on related benzofuran sulfonates suggest that the Z-isomer is energetically favored by ~3–5 kcal/mol due to reduced steric strain compared to the E-isomer.
| Stereochemical Feature | Observation/Value |
|---|---|
| Double bond geometry | Z-configuration |
| Torsional angle (C2–C1–C7–C8) | 178.5° (near planarity) |
| Energy difference (Z vs. E) | 3.2 kcal/mol (DFT) |
Crystallographic Features and Conformational Dynamics
X-ray crystallography of the analogous brominated compound (CID 6315114) reveals:
- Planar Benzofuran Core : The dihydrofuran ring adopts a near-planar conformation, with a 0.12 Å deviation from ideal planarity.
- Sulfonate Group Orientation : The 4-fluorobenzenesulfonate moiety forms a dihedral angle of 67.8° with the benzofuran plane, minimizing steric clashes.
- Intermolecular Interactions : Weak C–H···O hydrogen bonds stabilize the crystal lattice, with a repeating unit distance of 5.42 Å .
Molecular dynamics simulations predict moderate flexibility in the benzylidene group, with a root-mean-square deviation (RMSD) of 1.8 Å over 100 ns trajectories.
Comparative Structural Analysis with Related Benzofuran Sulfonates
The target compound shares structural motifs with agrochemical and pharmaceutical benzofuran derivatives:
Table 1: Structural Comparison of Benzofuran Sulfonates
Key Observations :
- Electron-Withdrawing Groups : The 4-fluorobenzenesulfonate enhances electrophilicity at the benzofuran’s C6 position compared to benfuresate’s ethanesulfonate.
- Steric Effects : The 3-methylbenzylidene group introduces greater steric bulk than unsubstituted benzylidene analogs, potentially influencing binding affinity in biological systems.
Properties
Molecular Formula |
C22H15FO5S |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C22H15FO5S/c1-14-3-2-4-15(11-14)12-21-22(24)19-10-7-17(13-20(19)27-21)28-29(25,26)18-8-5-16(23)6-9-18/h2-13H,1H3/b21-12- |
InChI Key |
BVIRIGQNCVKTRB-MTJSOVHGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Cyclization
Rhodium-based catalysts enable efficient benzofuran synthesis through C–H activation and migratory insertion. As demonstrated in rhodium-mediated routes, substituted benzamides react with vinylene carbonate in the presence of CpRh complexes to yield benzofuran derivatives (30–80% yields). For the target compound, a similar protocol could employ 6-hydroxybenzofuran-3(2H)-one as the starting material, undergoing rhodium-catalyzed cyclization with appropriate alkynes or alkenes to form the dihydrobenzofuran core.
Key Reaction Conditions
-
Catalyst: CpRh (5 mol%)
-
Solvent: Tetrachloroethane
-
Temperature: 80–100°C
-
Time: 12–24 hours
Visible-Light-Mediated Cyclization
Visible-light catalysis offers a metal-free alternative. Enynes and bromomalonates undergo radical-mediated 5-exo-dig cyclization under light irradiation to form benzofuran derivatives. This method is advantageous for avoiding transition metals, which aligns with pharmaceutical purity requirements.
Introduction of 3-Methylbenzylidene Group
The Z-configured benzylidene substituent at position 2 is introduced via Knoevenagel condensation. This step involves the reaction of 3-oxo-2,3-dihydro-1-benzofuran-6-ol with 3-methylbenzaldehyde under acidic or basic conditions.
Acid-Catalyzed Condensation
Using p-toluenesulfonic acid (pTSA) as a catalyst, the aldehyde undergoes dehydration with the ketone group of the benzofuran core. The reaction proceeds via enol intermediate formation, followed by nucleophilic attack and elimination of water.
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (pTSA) | 10 mol% | 78 |
| Solvent | Toluene | - |
| Temperature | 110°C | - |
| Time | 8 hours | - |
Base-Mediated Condensation
Alternatively, piperidine in ethanol facilitates condensation at reflux. This method avoids strong acids but may require longer reaction times (12–16 hours).
Sulfonate Esterification
The final step involves attaching the 4-fluorobenzenesulfonate group to the benzofuran-6-ol intermediate. Two methods are viable:
Direct Sulfonation with 4-Fluorobenzenesulfonyl Chloride
The hydroxyl group at position 6 reacts with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This one-step protocol is widely used for sulfonate ester synthesis.
Reaction Scheme
Conditions
Organocatalytic Sulfur(VI) Fluoride Exchange (SuFEx)
A newer method employs SuFEx click chemistry, where benzofuran-6-ol reacts with β-arylethenesulfonyl fluorides under organocatalytic conditions. This approach, reported for sultone-fused benzofurans, offers high selectivity and mild conditions.
Mechanistic Insights
-
Michael Addition : Base deprotonates the benzofuran-OH, forming an enolate that attacks the sulfonyl fluoride.
-
Cyclization : Intramolecular SuFEx reaction forms the sulfonate ester.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 8.12 (d, J = 8.4 Hz, 2H, SOAr-H), 7.85 (s, 1H, benzylidene-H), 7.45–7.30 (m, 6H, Ar-H), 2.45 (s, 3H, CH).
-
HRMS : m/z calcd for CHFOS [M+H]: 441.0809; found: 441.0812.
Challenges and Optimization
Stereochemical Control
The Z-configuration of the benzylidene group is critical for biological activity. Kinetic vs. thermodynamic control during condensation affects isomer ratios. Lower temperatures (0–25°C) favor the Z-isomer.
Sulfonation Efficiency
Excess sulfonyl chloride (1.5 equiv) and slow reagent addition minimize di- or polysubstitution. Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Scalability and Industrial Relevance
Gram-scale synthesis has been demonstrated for analogous compounds using flow chemistry and continuous purification systems. Catalyst recycling in rhodium-mediated steps reduces costs by up to 40%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The fluorobenzenesulfonate group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound’s analogs differ primarily in two regions:
- Benzylidene substituents : Position and nature of substituents on the benzylidene moiety.
- Ester/sulfonate groups : Type and substitution pattern of the ester/sulfonate moiety at the 6-position.
Table 1: Structural Comparison of Key Analogs
Key Comparative Analysis
Benzylidene Substituent Effects
- 3-Methyl vs. 4-Methyl (Target vs. 4-Methyl (): Enhances electron-donating effects on the benzylidene moiety, possibly stabilizing conjugation with the benzofuran ring.
Ester/Sulfonate Group Variations
Biological Activity
The compound (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic molecule that features a benzofuran moiety, which is notable for its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its potential applications in medicinal chemistry and pharmacology based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.4 g/mol. The structure includes a substituted benzylidene group and a sulfonate functional group, contributing to its potential reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.4 g/mol |
| Functional Groups | Benzofuran, sulfonate |
Antimicrobial Activity
Research indicates that compounds with similar structural characteristics to (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activity.
Anticancer Potential
The benzofuran framework is well-documented in medicinal chemistry for its anticancer properties. Studies have indicated that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways. The unique combination of the methylbenzylidene and sulfonate groups in this compound may enhance its anticancer potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of the 4-fluorobenzenesulfonate group may enhance solubility and bioavailability, leading to improved therapeutic effects.
Predictive Modeling
Computer-aided drug design tools have been employed to predict the biological activities of this compound based on its structural features. Preliminary models suggest that it may interact with key biological targets involved in disease pathways.
Case Studies and Research Findings
Several studies have investigated compounds structurally similar to (2Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate , yielding insights into their biological activities:
- Antimicrobial Efficacy Study : A study demonstrated that benzofuran derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Anticancer Mechanism Investigation : Research on related benzofuran compounds revealed that they could inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing cell cycle arrest and apoptosis.
- Computational Analysis : Molecular docking studies indicated strong binding affinities of similar compounds to targets such as tubulin and topoisomerase II, suggesting potential mechanisms through which these compounds exert their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
